![molecular formula C17H18N6O3 B2375801 3-((1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034435-60-2](/img/structure/B2375801.png)

3-((1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

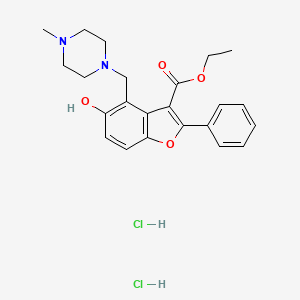

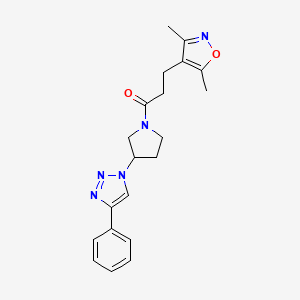

The compound is a complex organic molecule with several functional groups. It contains a pyrazolo[5,1-b][1,3]oxazine ring, a piperidine ring, and a pyrazine ring, all of which are common structures in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the nitrile group could be hydrolyzed to a carboxylic acid, or the piperidine ring could undergo various substitutions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility would depend on the polarity of its functional groups, and its stability could be influenced by the presence of the nitrile group .Scientific Research Applications

Pharmaceutical Applications

This compound, as part of the pyrazolo[5,1-b][1,3]oxazine class, has attracted significant interest in the pharmaceutical industry . These compounds have been found to exhibit various biological activities, including:

- Antitrypanosomal activity : These compounds can potentially be used in the treatment of diseases caused by Trypanosoma, a genus of kinetoplastids .

- Antischistosomal activity : They may also have applications in treating schistosomiasis, a disease caused by parasitic flatworms known as schistosomes .

Inhibitors in Biochemical Processes

These compounds have been found to act as inhibitors in several biochemical processes , such as:

- HMG-CoA reductase inhibitors : These are drugs that lower cholesterol levels by inhibiting the enzyme HMG-CoA reductase .

- COX-2 selective inhibitors : These are a type of nonsteroidal anti-inflammatory drug (NSAID) that directly targets COX-2, an enzyme responsible for inflammation and pain .

- AMP phosphodiesterase inhibitors : These can increase the amount of cyclic AMP in cells, which can have various effects including vasodilation .

- KDR kinase inhibitors : These can inhibit the kinase insert domain receptor (KDR), which plays a key role in angiogenesis .

Organic Materials

Nitrogen-containing heterocycles, such as this compound, have been employed in different applications such as organic materials . They can be used in the development of organic semiconductors, dyes, and pigments .

Bioactive Molecules

The pyrrolopyrazine scaffold in this compound, which contains pyrrole and pyrazine rings, is a biologically active scaffold . It can be used in the design and synthesis of bioactive molecules for drug discovery .

Antibiotic Activity

Bicyclic pyrazolidinones, which are structurally similar to this compound, have been found to exhibit antibiotic activity . This suggests potential applications of this compound in the development of new antibiotics .

Anti-Alzheimer Activity

Similar compounds have also been found to exhibit anti-Alzheimer activity . This suggests potential applications in the treatment of Alzheimer’s disease .

Inhibition of Lymphocyte-Specific Protein Tyrosine Kinase

These compounds have been found to inhibit lymphocyte-specific protein tyrosine kinase , which plays a key role in the immune response .

Inhibition of Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH)

These compounds have been found to inhibit PfDHODH , an enzyme that is essential for the survival of Plasmodium falciparum, the parasite that causes malaria . This suggests potential applications in the treatment of malaria .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-[1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O3/c18-9-14-15(20-5-4-19-14)26-12-3-1-6-22(11-12)16(24)13-10-21-23-7-2-8-25-17(13)23/h4-5,10,12H,1-3,6-8,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTENBCAOGNKUBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=C3N(CCCO3)N=C2)OC4=NC=CN=C4C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorophenyl)-1-(4-methylbenzyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2375719.png)

![2-(4-Fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide](/img/structure/B2375720.png)

![2-(benzyloxy)-N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}acetamide](/img/structure/B2375725.png)

![3-Bromo-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene](/img/structure/B2375728.png)

![10-methoxy-2-methyl-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2375730.png)

![N,N'-bis[(4-chlorophenyl)methyl]oxamide](/img/structure/B2375731.png)

![N-(4-methylbenzyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine](/img/structure/B2375732.png)

![N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2375735.png)